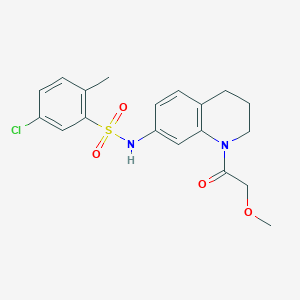

5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-13-5-7-15(20)10-18(13)27(24,25)21-16-8-6-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADBNONDWBBTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves several key steps, typically starting with the quinoline core and progressively adding functional groups:

Formation of the Tetrahydroquinoline Core: : The initial step usually involves hydrogenation of quinoline derivatives under catalytic conditions to obtain the tetrahydroquinoline core.

Acetylation and Methoxylation: : The tetrahydroquinoline is then reacted with 2-methoxyacetyl chloride under basic conditions to introduce the 2-methoxyacetyl group.

Sulfonation and Chlorination: : The next step involves sulfonation of the methylbenzene ring with chlorosulfonic acid, followed by chlorination to introduce the chloro group.

Industrial Production Methods

Industrial-scale production of this compound generally follows similar synthetic routes but optimizes reaction conditions to enhance yield and purity. Advanced techniques such as flow chemistry and continuous manufacturing may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, to form various oxidized derivatives.

Reduction: : Reduction reactions may target the quinoline or sulfonamide functionalities, yielding reduced forms with potentially different biological activities.

Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the chloro and sulfonamide positions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: : Nucleophilic reagents like amines or thiols and electrophilic reagents such as alkyl halides.

Major Products

Oxidized derivatives: : Formation of quinoline N-oxide.

Reduced products: : Formation of dihydroquinoline derivatives.

Substituted products: : Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Sulfonamide derivatives have demonstrated significant antimicrobial properties. For instance, related compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL for various derivatives .

- Anti-inflammatory Effects : Studies have indicated that sulfonamide derivatives can inhibit inflammatory responses. In vivo tests demonstrated that compounds similar to this could reduce carrageenan-induced paw edema in rats by up to 94.69% .

- Cardiovascular Effects : Some derivatives have been linked to cardiovascular activity. A study evaluated the impact of benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat hearts, suggesting modulation of perfusion pressure through calcium channel inhibition .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that sulfonamides generally exhibit favorable absorption and distribution characteristics. However, safety assessments are necessary to establish toxicity profiles and identify any adverse effects associated with prolonged use .

Case Studies and Experimental Findings

The following table summarizes key findings from recent studies on similar compounds:

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving interactions with biological macromolecules:

Molecular Targets: : Binds to specific proteins or enzymes, inhibiting their activity.

Pathways Involved: : Can affect signaling pathways by modulating enzyme activity or receptor interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to two close analogs (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on the Heterocyclic Core: The target compound has a 2-methoxyacetyl group, which introduces both methoxy and carbonyl functionalities. This may enhance hydrogen-bonding capacity compared to the ethylsulfonyl group in , which is bulkier and more electronegative.

Benzene Sulfonamide Modifications :

- The target compound and share a 2-methyl substituent, whereas has a 2-methoxy group. Methoxy groups generally increase solubility due to polarity but may reduce membrane permeability compared to methyl groups.

Molecular Weight and Solubility :

- The target compound’s molecular weight is likely intermediate between (429.0) and (446.9). The methoxyacetyl group in the target compound could improve aqueous solubility relative to the ethylsulfonyl group in but may reduce it compared to the furan-containing .

Biological Activity

The compound 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.89 g/mol. The structure features a chloro-substituted tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse biological properties.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial activity against various pathogens. The specific compound has shown potential against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These results indicate a promising profile for further investigation into its anticancer mechanisms.

Neuroprotective Effects

Recent research has indicated that compounds similar to the one may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The neuroprotective activity is hypothesized to involve:

- Reduction of reactive oxygen species (ROS)

- Modulation of mitochondrial function

- Inhibition of apoptotic pathways

Pharmacological Studies

Several studies have evaluated the pharmacological profile of 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | IC50 values < 15 µM in multiple lines | |

| Neuroprotection | Reduced ROS in SH-SY5Y cells |

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary data suggest low cytotoxicity compared to established chemotherapeutics like curcumin.

| Compound | Cytotoxicity (IC50 µM) |

|---|---|

| 5-Chloro Compound | > 30 |

| Curcumin | 10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construction of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes/ketones under acidic or catalytic conditions .

Functionalization : Introduction of the 2-methoxyacetyl group via acylation (e.g., using 2-methoxyacetyl chloride in anhydrous dichloromethane with a base like triethylamine) .

Sulfonamide Coupling : Reaction of the amine group on the tetrahydroquinoline with 5-chloro-2-methylbenzenesulfonyl chloride in pyridine or DMAP-mediated conditions .

- Key Validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- -NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy signals at δ 3.2–3.5 ppm) .

- IR spectroscopy to confirm sulfonamide (-SO-NH-) stretches (~1350 cm) and carbonyl (C=O) peaks (~1680 cm) .

- Mass Spectrometry : HRMS to match the molecular ion peak with the theoretical molecular weight (e.g., m/z 463.08 for CHClNOS) .

- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable), analyzing bond lengths and angles of the sulfonamide and tetrahydroquinoline moieties .

Advanced Research Questions

Q. How can researchers optimize the yield of the tetrahydroquinoline core during synthesis?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency .

- Catalysis : Employ Lewis acids (e.g., ZnCl) or transition-metal catalysts (e.g., Pd/C) to reduce side reactions .

- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of intermediates .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves isolation of the core structure .

Q. What strategies resolve contradictions between computational predictions and experimental binding affinities for this compound’s biological targets?

- Methodological Answer :

- Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, particularly for enzymes like spleen tyrosine kinase (SYK), where sulfonamides often bind .

- Binding Assays : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (K) .

- Dynamic Simulations : Run molecular dynamics (MD) simulations (≥100 ns) to assess stability of ligand-protein interactions under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?

- Methodological Answer :

- Modification Sites :

- Methoxyacetyl Group : Replace with bulkier acyl groups (e.g., cyclopropanecarbonyl) to enhance metabolic stability .

- Chloro Substituent : Test fluoro or trifluoromethyl analogs for improved membrane permeability .

- In Vitro Assays :

- Microsomal stability tests (human liver microsomes) to assess metabolic half-life .

- Caco-2 cell assays to predict intestinal absorption .

- In Vivo Correlation : Pharmacokinetic profiling in rodent models to validate bioavailability improvements .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., IC values under varying pH or serum concentrations) .

- Structural Alignment : Overlay 3D structures (e.g., using PyMOL) to identify conformational differences impacting target binding .

- Dose-Response Validation : Re-test compounds in standardized assays (e.g., SYK inhibition at 1–100 µM) to control for batch-to-batch variability .

Experimental Design

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer :

- Primary Screens :

- NF-κB luciferase reporter assay in HEK293 cells to measure transcriptional activity .

- ELISA for TNF-α/IL-6 secretion in LPS-stimulated macrophages .

- Mechanistic Studies :

- Western blotting to assess phosphorylation of SYK or MAPK pathways .

- Flow cytometry for immune cell apoptosis/proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.